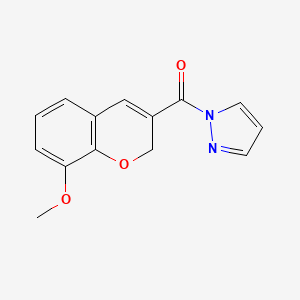

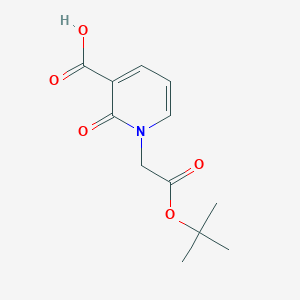

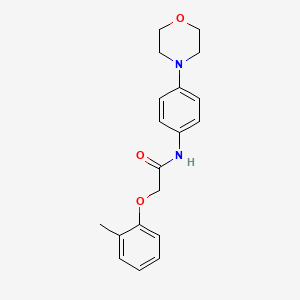

(8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with chromene and pyrazole structures often involves ring opening followed by ring closure reactions, as illustrated by Halim and Ibrahim (2022), who synthesized novel compounds via the interaction of chromene derivatives with amino-pyrazole, showcasing the complexity and versatility of these reactions (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of these compounds is established through spectral data and crystallography. For instance, Cao et al. (2010) characterized a methanone compound by 1H NMR, MS, and IR spectra data, further identifying its structure via X-ray diffraction, highlighting the importance of these techniques in understanding compound geometries (Cao, Dong, Shen, & Dong, 2010).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include condensation and cycloaddition reactions, leading to diverse structural variants with potential biological activities. The reactivity of these molecules can be influenced by their functional groups, as demonstrated in the synthesis of various chromene-pyrazole derivatives (Hatzade, Taile, Gaidhane, & Ingle, 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. The crystalline structure, for example, can be determined through X-ray diffraction analysis, providing insights into the stability and reactivity of the compound (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are significant for applications in material science, pharmaceuticals, and other fields. Studies like those conducted by Butler, Stephens, and Burke (2003) provide valuable data on the N-dearylation of pyrazoles, offering insights into the chemical behavior of these compounds (Butler, Stephens, & Burke, 2003).

Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : A study conducted by Kumar et al. (2012) synthesized a series of compounds similar to (8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone and tested them for antimicrobial activity. These compounds showed promising results comparable to standard drugs such as ciprofloxacin and fluconazole, with methoxy group-containing compounds exhibiting high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Antifungal and Antibacterial Properties

- Facile Synthesis and Antimicrobial Activity : Banoji et al. (2022) reported a facile synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which demonstrated significant antibacterial and antifungal activity against various microbial strains (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Structural and Synthetic Studies

- Synthesis and Crystal Structure : A study by Cao et al. (2010) focused on the synthesis and characterization of a compound structurally related to this compound, providing insights into its molecular structure (Cao, Dong, Shen, & Dong, 2010).

Biological Activity Studies

Synthesis and Biological Activities : Another research by Hatzade et al. (2008) synthesized similar compounds and evaluated their antimicrobial and antioxidant activity. This study contributes to understanding the potential biological applications of these compounds (Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008).

Bio-Evaluation of Novel Derivatives : Shah et al. (2016) synthesized novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide and screened them for Antimicrobial, Antifungal, and Antimalarial activity (Shah, Patel, Rajani, & Karia, 2016).

Future Directions

The future directions for research on “(8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone” and similar compounds could involve further exploration of their synthesis methods and biological properties. Given the wide range of biological activities exhibited by coumarin derivatives , these compounds could be potential candidates for the development of new therapeutic agents.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It is known that similar compounds interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Similar compounds have shown a variety of biological activities, indicating that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

(8-methoxy-2H-chromen-3-yl)-pyrazol-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-18-12-5-2-4-10-8-11(9-19-13(10)12)14(17)16-7-3-6-15-16/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXYIKJAVOLUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

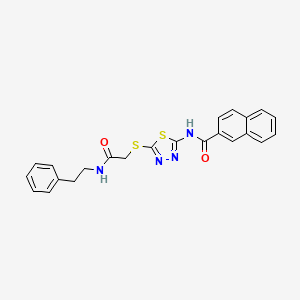

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)

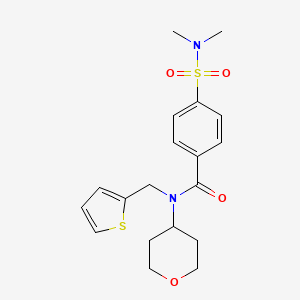

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)

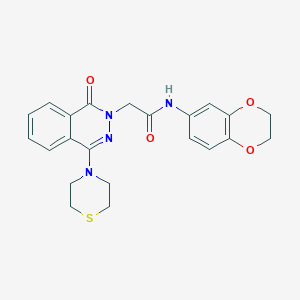

![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)

![Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B2480736.png)